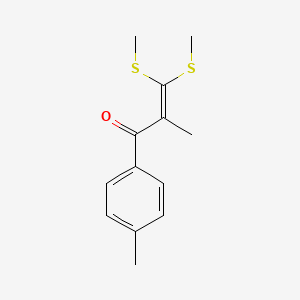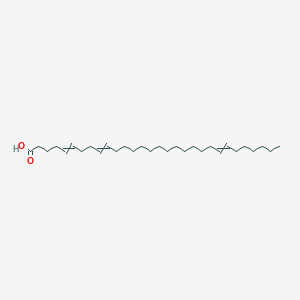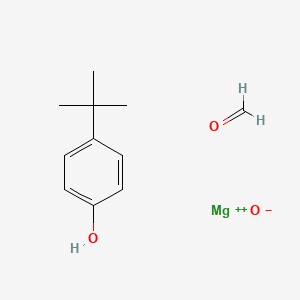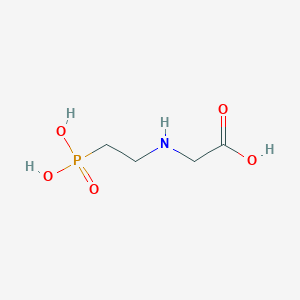![molecular formula C16H13N3O2 B14456409 N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)
N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzo[b]furan ring, which is a fused aromatic system, and a phenylcarbamoyl group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbonyl chloride with aniline derivatives in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields the desired carboxamide in good to excellent yields .
Industrial Production Methods
Industrial production of furan carboxamides, including N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide, often involves the use of microwave-assisted synthesis. This method allows for the efficient and rapid production of the compound under controlled conditions, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The phenylcarbamoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and substituted phenylcarbamoyl compounds.
Scientific Research Applications
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide has been extensively studied for its potential applications in scientific research. Some of the key applications include:
Mechanism of Action
The mechanism of action of N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide involves its interaction with molecular targets and pathways in biological systems. The compound’s furan ring and phenylcarbamoyl group contribute to its reactivity and ability to interact with biological molecules. It is believed to exert its effects through the generation of reactive oxygen species and the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide can be compared with other similar compounds, such as:
Carboxine: A well-known furan carboxamide fungicide with similar structural features.
Oxicarboxine: Another furan carboxamide fungicide with a broader spectrum of activity.
Boscalid: A modern furan carboxamide fungicide with higher biological activity and broader action spectrum.
These compounds share similar structural features, such as the furan ring and carboxamide group, but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(1Z)-1-[amino(1-benzofuran-2-yl)methylidene]-3-phenylurea |
InChI |
InChI=1S/C16H13N3O2/c17-15(14-10-11-6-4-5-9-13(11)21-14)19-16(20)18-12-7-2-1-3-8-12/h1-10H,(H3,17,18,19,20) |
InChI Key |
IDGUMIHOYWOYIZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/N=C(/C2=CC3=CC=CC=C3O2)\N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N=C(C2=CC3=CC=CC=C3O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)



![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)


sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)


